Cy5-YNE
Overview
Description
Cy5-YNE, also known as Sulfo-Cyanine5-alkyne, is a reactive dye used primarily for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is a member of the cyanine dye family, known for their bright fluorescence and utility in various biological and chemical applications. This compound is particularly valued for its ability to undergo copper-catalyzed azide-alkyne cycloaddition, a type of click chemistry reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-YNE involves the reaction of a cyanine dye with an alkyne groupThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) bromide to facilitate the click chemistry reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as column chromatography and recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Cy5-YNE primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the alkyne group of this compound reacting with an azide group to form a stable triazole linkage .
Common Reagents and Conditions
Reagents: Copper(I) bromide, sodium ascorbate, azide-containing molecules.
Major Products
The major product of the CuAAc reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the cyanine dye and can be used for various labeling applications .
Scientific Research Applications
Cy5-YNE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and as a tool for studying cellular processes.
Industry: Applied in the development of fluorescent tags for various industrial processes
Mechanism of Action
The mechanism of action of Cy5-YNE involves its ability to form stable triazole linkages through click chemistry reactions. This property allows it to label amino groups in biomolecules efficiently. The fluorescent properties of this compound enable it to act as a probe, providing valuable information about the location and behavior of the labeled molecules .
Comparison with Similar Compounds
Similar Compounds
Cy3-YNE: Another cyanine dye with similar properties but different excitation and emission wavelengths.
Alexa Fluor 647: A fluorescent dye with similar applications but different chemical structure.
Allophycocyanin: A bright fluorophore used primarily in flow cytometry.
Uniqueness
Cy5-YNE stands out due to its specific excitation and emission wavelengths, which make it particularly useful for applications requiring minimal background fluorescence. Its ability to undergo click chemistry reactions with high efficiency also sets it apart from other similar compounds .
Properties
IUPAC Name |
(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCASIAEYVOHMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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